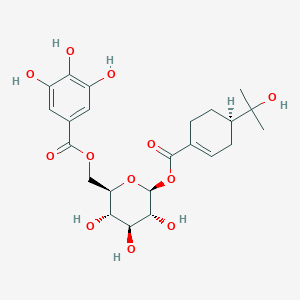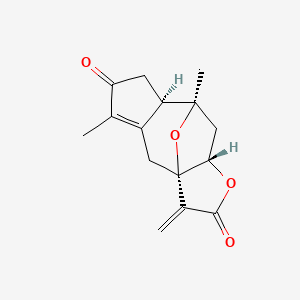
(7R)-7-(4-carboxylatobutanamido)cephalosporanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-7-(4-carboxylatobutanamido)cephalosporanate is dicarboxylate anion of (7R)-7-(4-carboxybutanamido)cephalosporanic acid. It is a dicarboxylic acid dianion and a cephalosporin carboxylic acid anion. It is a conjugate base of a (7R)-7-(4-carboxybutanamido)cephalosporanic acid.
Aplicaciones Científicas De Investigación
Enzymatic Conversion in Antibiotic Production
One of the primary applications of (7R)-7-(4-carboxylatobutanamido)cephalosporanate is in the enzymatic conversion to 7-aminocephalosporanic acid (7-ACA), a crucial intermediate for the production of semi-synthetic cephalosporin antibiotics. This conversion process has been studied extensively using enzymes like cephalosporin acylase from different strains of Pseudomonas. Research has focused on improving the efficiency and productivity of these enzymes for large-scale production (Ishii et al., 1995), (Nikolov & Danielsson, 1994), (Ichikawa et al., 1981).
Biocatalysis in Pharmaceutical Manufacturing
The biocatalytic process for transforming cephalosporin C to 7-ACA, involving enzymes like D-amino acid oxidase (DAAO) and 7-β-(4-carboxybutanamido)cephalosporanic acid acylase, has been a focus due to its environmental friendliness and cost-effectiveness compared to chemical methods. This one-pot enzymatic process is a significant advancement in pharmaceutical manufacturing (Tan et al., 2018).
Enzyme Production and Genetic Modification
Studies have also been conducted on the high-level production and genetic modification of cephalosporin acylase for improved activity and stability. This includes research on the cloning of genes from various Pseudomonas strains and their expression in E. coli, as well as site-directed mutagenesis for enzyme optimization (Ishii et al., 1994), (Matsuda & Komatsu, 1985).
Evolution of Acylase Enzymes
Research has also explored the evolution and development of acylase enzymes with enhanced specificity and activity for cephalosporin C, which is pivotal in the industrial production of 7-ACA. This includes studies on error-prone PCR mutagenesis and molecular modeling for enzyme evolution (Pollegioni et al., 2005).
Novel Approaches to Antibiotic Modification
Additionally, there is research on the modification of cephalosporin antibiotics using derivatives of 7-aminodeacetoxycephalosporanic acid, which indicates potential novel approaches in antibiotic development (Kukolja et al., 1985).
Propiedades
Nombre del producto |
(7R)-7-(4-carboxylatobutanamido)cephalosporanate |
|---|---|
Fórmula molecular |
C15H16N2O8S-2 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-(4-carboxylatobutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H18N2O8S/c1-7(18)25-5-8-6-26-14-11(13(22)17(14)12(8)15(23)24)16-9(19)3-2-4-10(20)21/h11,14H,2-6H2,1H3,(H,16,19)(H,20,21)(H,23,24)/p-2/t11-,14-/m1/s1 |
Clave InChI |
IXUSDMGLUJZNFO-BXUZGUMPSA-L |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)[O-])SC1)C(=O)[O-] |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)[O-])SC1)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1263652.png)


![(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)
![N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B1263661.png)
![(1R,2R,4R,8S,9R,10S,12S,13R,16S)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1263662.png)



![alpha-D-mannopyranosyl-(1->6)-[alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-D-glucopyranosyl dolichyl dihydrogen diphosphate](/img/structure/B1263667.png)
